molecular formula C4H8OS B1296748 Tetrahydro-thiophen-3-OL CAS No. 3334-05-2

Tetrahydro-thiophen-3-OL

Cat. No. B1296748
CAS RN: 3334-05-2
M. Wt: 104.17 g/mol
InChI Key: BJYXNFYVCZIXQC-UHFFFAOYSA-N
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Description

Tetrahydro-thiophene-3-one is a heterocyclic nonaromatic ketone. It has a garlic meaty, green vegetable, buttery odor. It is present in cooked beef, coffee, roast filbert, and roasted peanut. Tetrahydro-thiophene-3-one is used as a food flavoring agent .


Synthesis Analysis

Tetrahydrothiophene-3-one (5.1g, 50mmol) was dissolved in THF (50mL) and cooled to 5°C. To this solution was added dropwise 1M BH3-THF (50mL, 50mmol) at 5°C, and the mixture was stirred overnight at room temperature . The synthesis of thiophene derivatives has been highlighted in the literature from 2012 onwards .


Molecular Structure Analysis

The molecular formula of Tetrahydro-thiophen-3-OL is C4H8OS. The molecule consists of a five-membered saturated ring with four methylene groups and a sulfur atom . The InChIKey is BJYXNFYVCZIXQC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical have been studied using high-level DFT and ab initio calculations . The results show that the additions of HO2 to the α and β carbons of thiophene in the initial steps of the title reaction are the most favored pathways .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 104.17 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

  • Organic Transformations and Catalysis : Thiophene derivatives, such as 3,3'-bithiophene, have been explored for their potential in asymmetric catalysis and organic transformations. For instance, the study by Gabrieli et al. (2016) focuses on the synthesis and dynamic enantioselective HPLC experiments of a C2-symmetric atropoisomeric diol based on a biheteroaromatic scaffold involving a thiophene-3-ol unit. This compound has potential applications in asymmetric catalysis due to its high racemization barrier (Gabrieli et al., 2016).

  • Neurodegenerative Disease Research : Benzo[b]thiophen-3-ol derivatives have been investigated as human monoamine oxidase inhibitors, which could potentially be used in the treatment of neurodegenerative diseases. The study by Guglielmi et al. (2019) highlights the design, synthesis, and biological activity of these compounds, offering insights into new lead compounds for treating such diseases (Guglielmi et al., 2019).

  • Pollutant Degradation : Thiophene is a refractory organic pollutant in coal chemical wastewater. A study by He et al. (2021) explored the use of ionizing radiation for thiophene degradation. They identified degradation intermediates and proposed potential degradation pathways, suggesting ionizing radiation as an effective technology for thiophene degradation (He et al., 2021).

  • Antimicrobial Applications : Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study by Sable et al. (2014) developed a one-pot method for preparing tetra-substituted thiophene derivatives, which demonstrated antimicrobial activity (Sable et al., 2014).

  • Material Science and Semiconductor Research : Thiophene-based organic semiconductors are of significant interest for applications in material chemistry, particularly in organic photovoltaics, field-effect transistors, and light-emitting diodes. Turkoglu et al. (2017) discussed thiophene-based semiconductors, focusing on their structure-property relationships and potential applications (Turkoglu et al., 2017).

Mechanism of Action

Target of Action

Tetrahydro-thiophen-3-OL is a key intermediate in the synthesis of penem-based antibiotics . These antibiotics target bacterial cell wall synthesis, specifically the transpeptidase enzymes that cross-link peptidoglycan chains, which are critical for bacterial cell wall integrity .

Mode of Action

It is known that the compound is involved in the synthesis of penem-based antibiotics, which inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan chains in the bacterial cell wall . This inhibition leads to a weakened cell wall and eventually bacterial cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis. By inhibiting the transpeptidase enzymes, the cross-linking of peptidoglycan chains is disrupted, leading to a weakened bacterial cell wall . The downstream effects of this include bacterial cell lysis and death.

Pharmacokinetics

As a key intermediate in the synthesis of penem-based antibiotics, its adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the final antibiotic compound .

Result of Action

The primary result of the action of this compound is the synthesis of penem-based antibiotics, which have potent antibacterial activity. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .

Action Environment

The action of this compound, as a key intermediate in the synthesis of penem-based antibiotics, would be influenced by various environmental factors. These could include the conditions under which the synthesis reactions occur, such as temperature, pH, and the presence of other reactants or catalysts . .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

In the pilot-scale application of apKRED-9-CEP, ®-tetrahydrothiophene-3-ol was obtained (118.0 g, GC purity 99.9%, chiral purity ee 99.9% and yield 76.3%). In the PBR flow reactor, the productivity in terms of space time yield (STY) 729 g L –1 d –1 was achieved with 64 h of continuous usage .

Biochemical Analysis

Biochemical Properties

Tetrahydro-thiophen-3-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand in coordination chemistry, forming complexes with metals such as gold . Additionally, this compound can undergo oxidation to form sulfolane, a polar solvent . The interactions of this compound with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interact with cell membrane receptors, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in animal studies, indicating that the dosage of this compound must be carefully controlled to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . The metabolic pathways involving this compound are essential for its biochemical activity and impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . This compound can be transported across cell membranes and distributed to various tissues, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes, influencing its interactions with enzymes, proteins, and other biomolecules.

properties

IUPAC Name

thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNFYVCZIXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3334-05-2
Record name 3334-05-2
Source DTP/NCI
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Record name thiolan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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